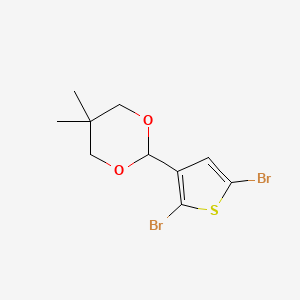
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,3-Dioxano, 2-(2,5-dibromo-3-tienil)-5,5-dimetil- es un compuesto orgánico sintético que presenta un anillo de dioxano sustituido con un grupo dibromo-tienilo y dos grupos metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1,3-Dioxano, 2-(2,5-dibromo-3-tienil)-5,5-dimetil- normalmente implica los siguientes pasos:
Formación del Anillo Dioxano: El anillo dioxano se puede sintetizar mediante la ciclización catalizada por ácido de dioles o éteres hidroxílicos.
Introducción del Grupo Dibromo-Tienil: El grupo dibromo-tienil se puede introducir mediante una reacción de bromación de un precursor tienil, seguido del acoplamiento con el anillo dioxano.
Adición de Grupos Metilo: Los grupos metilo se pueden agregar a través de reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,3-Dioxano, 2-(2,5-dibromo-3-tienil)-5,5-dimetil- puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de bromo o para reducir otros grupos funcionales.
Sustitución: El grupo dibromo-tienil puede sufrir reacciones de sustitución nucleófila o electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como metóxido de sodio (NaOMe) o reactivos de Grignard pueden facilitar reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de dioxano con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos deshalogenados o parcialmente reducidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Puede servir como sonda o ligando en estudios bioquímicos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 1,3-Dioxano, 2-(2,5-dibromo-3-tienil)-5,5-dimetil- dependería de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas variarían según el objetivo y la naturaleza de la interacción.
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Dioxano, 2-(2,5-dicloro-3-tienil)-5,5-dimetil-: Estructura similar pero con átomos de cloro en lugar de bromo.
1,3-Dioxano, 2-(2,5-dimetil-3-tienil)-5,5-dimetil-: Estructura similar pero con grupos metilo en lugar de bromo.
1,3-Dioxano, 2-(2,5-difluoro-3-tienil)-5,5-dimetil-: Estructura similar pero con átomos de flúor en lugar de bromo.
Singularidad
La presencia del grupo dibromo-tienil en el 1,3-Dioxano, 2-(2,5-dibromo-3-tienil)-5,5-dimetil- confiere propiedades químicas únicas, como una mayor reactividad hacia los nucleófilos y una posible actividad biológica. Los átomos de bromo también pueden servir como útiles asas para una posterior funcionalización a través de reacciones de sustitución.
Propiedades
Número CAS |
634602-01-0 |
|---|---|
Fórmula molecular |
C10H12Br2O2S |
Peso molecular |
356.08 g/mol |
Nombre IUPAC |
2-(2,5-dibromothiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H12Br2O2S/c1-10(2)4-13-9(14-5-10)6-3-7(11)15-8(6)12/h3,9H,4-5H2,1-2H3 |
Clave InChI |
UNJCOKLMWVMEQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=C(SC(=C2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


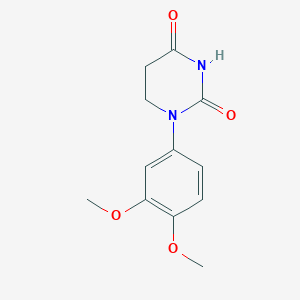
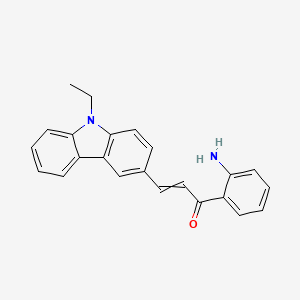
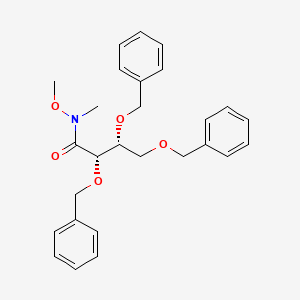
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
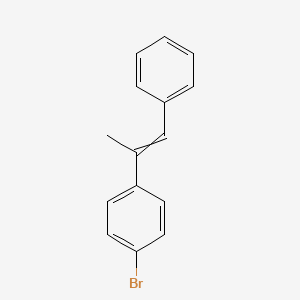
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
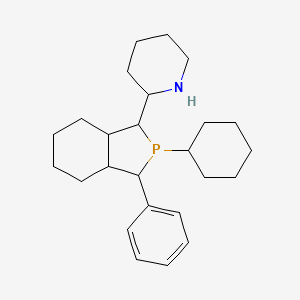
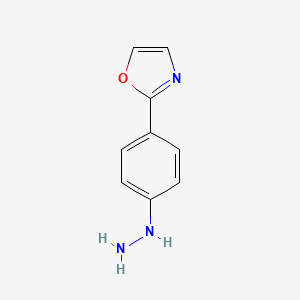
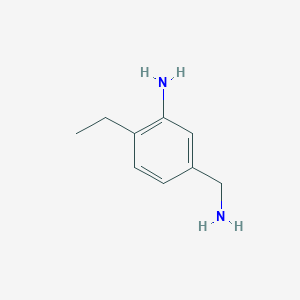
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

